Relevance: This compound shares the core pyrazolyl-methanone structure with (4-methoxy-3,5-dimethylphenyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone. The primary difference lies in the substitution pattern on the pyrazole ring and the phenyl ring attached to the methanone. This compound highlights the potential of pyrazolyl-methanone derivatives as pharmacologically active agents, particularly in the realm of antipsychotic activity.
2-(Diethylamino)acetamide (25)
Compound Description: This compound is a 5-(substituted aminoacetamide) analogue of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. It displayed antipsychotic-like properties, reducing spontaneous locomotion in mice without causing ataxia, and inhibiting conditioned avoidance in rats and monkeys. It did not elicit dystonic movements in haloperidol-sensitized cebus monkeys, a primate model for antipsychotic-induced extrapyramidal side effects. Biochemical studies suggested a non-dopaminergic mechanism of action.
Relevance: Although structurally different from (4-methoxy-3,5-dimethylphenyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone, 2-(diethylamino)acetamide represents a key finding in the research on (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which shares the core pyrazolyl-methanone structure with the target compound. The research on this analogue led to the identification of non-dopaminergic antipsychotic-like compounds.
Compound Description: Similar to 2-(diethylamino)acetamide, this compound is another 5-(substituted aminoacetamide) analogue of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. It exhibited antipsychotic-like effects in animal models, reducing spontaneous locomotion and inhibiting conditioned avoidance without inducing dystonia. Like 2-(diethylamino)acetamide, it did not bind to dopamine receptors and did not increase serum prolactin levels.
Relevance: This compound, alongside 2-(diethylamino)acetamide, reinforces the concept that non-dopaminergic compounds can exhibit antipsychotic-like activity. While structurally dissimilar to (4-methoxy-3,5-dimethylphenyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone, it provides valuable insights into the broader pharmacological landscape of compounds related to the core pyrazolyl-methanone structure.
Compound Description: This compound was synthesized from pyridine-3-carboxylic acid hydrazide and acetylacetone and screened for antimycobacterial activity.
Relevance: (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone, like (4-methoxy-3,5-dimethylphenyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone, possesses a pyrazolyl-methanone core. This highlights the prevalence of this chemical motif in the development of compounds with diverse pharmacological activities, including antimycobacterial agents.
Compound Description: This compound is a known cannabinoid antagonist with selectivity for the CB1 receptor. It has a lower affinity for both the CB1 and CB2 receptors compared to NESS 0327.
Relevance: Although this compound lacks the methanone moiety present in (4-methoxy-3,5-dimethylphenyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone, it still incorporates a substituted pyrazole ring. The comparison of its CB1 receptor affinity with NESS 0327 showcases the impact of structural modifications on receptor binding and selectivity within the pyrazole-containing compounds.
Compound Description: This newly synthesized compound shows a high affinity for the CB1 receptor and a significant selectivity for CB1 over CB2. It acts as an antagonist in various in vitro and in vivo studies, counteracting the effects of the cannabinoid agonist WIN 55,212-2.
Relevance: Though NESS 0327 does not directly resemble (4-methoxy-3,5-dimethylphenyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone in its overall structure, both compounds share the presence of a substituted pyrazole ring, highlighting the importance of this structural motif in the development of cannabinoid receptor ligands.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.